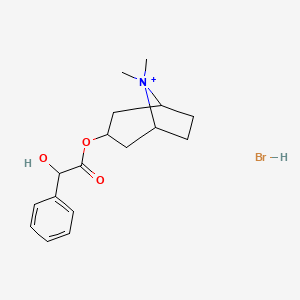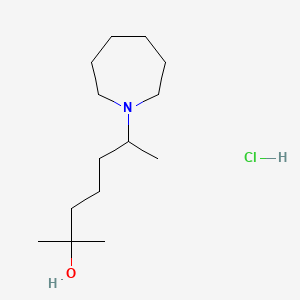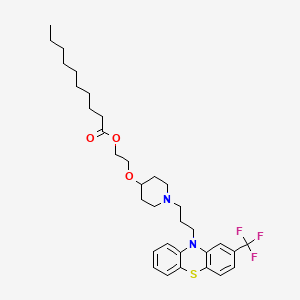
Homatropine, methobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homatropine methobromide, also known as methylhomatropine bromide, is a quaternary ammonium salt of methylhomatropine. It is a peripherally acting anticholinergic medication that inhibits muscarinic acetylcholine receptors, thus affecting the parasympathetic nervous system. This compound does not cross the blood-brain barrier and is primarily used to relieve intestinal spasms and abdominal cramps .
準備方法
Synthetic Routes and Reaction Conditions
Homatropine methobromide is synthesized through the reaction of homatropine with methyl bromide. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of homatropine methobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including chromatographic analysis to ensure purity and potency .
化学反応の分析
Types of Reactions
Homatropine methobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Hydrolysis: The ester bond in the molecule can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions produces homatropine.
Hydrolysis: Hydrolysis of the ester bond yields homatropine and methanol
科学的研究の応用
Homatropine methobromide has a wide range of applications in scientific research:
Medicine: Used in combination with other medications to treat peptic ulcers, gastric ulcers, and duodenal ulcers.
Industry: Employed in the production of pharmaceuticals and as a component in certain drug formulations to discourage intentional overdose
作用機序
Homatropine methobromide exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It also affects smooth muscles that respond to acetylcholine but lack cholinergic innervation. By blocking muscarinic receptors, it reduces the activity of the parasympathetic nervous system, leading to decreased gastrointestinal motility and secretion .
類似化合物との比較
Similar Compounds
Atropine: Another anticholinergic agent with similar peripheral effects but can cross the blood-brain barrier.
Scopolamine: Similar to atropine but with more pronounced central nervous system effects.
Hyoscyamine: An isomer of atropine with similar pharmacological properties.
Uniqueness
Homatropine methobromide is unique in that it does not cross the blood-brain barrier, making it a safer option for patients who need peripheral anticholinergic effects without central nervous system side effects. This property makes it particularly useful in treating gastrointestinal disorders without causing significant central nervous system disturbances .
特性
分子式 |
C17H25BrNO3+ |
|---|---|
分子量 |
371.3 g/mol |
IUPAC名 |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;hydrobromide |
InChI |
InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1; |
InChIキー |
FUFVKLQESJNNAN-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)



![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)


![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)

